molecular formula C20H30N2O6 B556969 Z-Lys(boc)-ome CAS No. 2389-49-3

Z-Lys(boc)-ome

Cat. No. B556969
CAS RN: 2389-49-3
M. Wt: 394.5 g/mol
InChI Key: ZJWQKFBUQSKZOS-INIZCTEOSA-N
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Description

Z-Lys(boc)-ome is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and other physiological processes. Z-Lys(boc)-ome has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied. In

Scientific Research Applications

  • Protease-Catalyzed Oligomerization : Nε-Protecting groups like tert-butoxycarbonyl (Boc) influence the protease-catalyzed oligomerization of L-lysine methyl ester, leading to the production of oligo(L-lys) with varying degrees of polymerization and dispersity. This process is crucial in synthesizing oligopeptides with specific chain lengths and reactive amines for selective conjugation, which have applications in drug development and biomaterials (Qin et al., 2014).

  • Formation of Coiled Fibrous Architectures : The compound Boc-L-Phe-L-Lys(Z)-OMe, which includes a Z-Lys(boc)-ome component, has been shown to act as an efficient low molecular weight gelator, forming coiled fibrous architectures with self-healing and thermal chiroptical switching behavior. These properties can be modulated through solvent choice and additives, potentially useful for material science applications (Afrasiabi & Kraatz, 2013).

  • Peptide Drug Production : Z-Lys(Boc) is utilized in the industrial production of certain peptide drugs. Its synthesis via copper complex for simultaneous protection of amino and carboxyl functions and subsequent processing steps highlights its importance in the pharmaceutical industry (Wiejak et al., 1999).

  • Study of Caspase-Independent Cell Death : The use of Z-Lys(boc)-ome derivatives in studying caspase-independent cell death pathways in activated human peripheral T lymphocytes. These compounds aid in understanding the biochemical and ultrastructural changes in apoptosis (Déas et al., 1998).

  • Genome Editing Control : Lys(Boc) derivatives have been used to develop tightly controlled Cas9-mediated mammalian genome editing systems. Such systems, which are responsive to exposure to Lys(Boc), have potential applications in therapeutic genome editing and gene drives (Suzuki et al., 2018).

properties

IUPAC Name

methyl (2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWQKFBUQSKZOS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Lys(boc)-ome

CAS RN

2389-49-3
Record name N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2389-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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